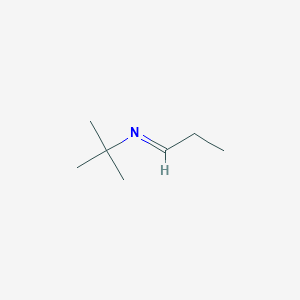

Tert-butyl(propylidene)amine

Description

Structure

3D Structure

Properties

CAS No. |

7020-81-7 |

|---|---|

Molecular Formula |

C7H15N |

Molecular Weight |

113.20 g/mol |

IUPAC Name |

N-tert-butylpropan-1-imine |

InChI |

InChI=1S/C7H15N/c1-5-6-8-7(2,3)4/h6H,5H2,1-4H3 |

InChI Key |

WTXVHWJXWDLITB-UHFFFAOYSA-N |

Canonical SMILES |

CCC=NC(C)(C)C |

Origin of Product |

United States |

Reactivity Profiles and Transformative Chemistry of N Tert Butyl Propylidene Amine

Nucleophilic Addition Reactions to the Imine Carbon

The carbon-nitrogen double bond in N-tert-butyl(propylidene)amine is polarized, rendering the imine carbon electrophilic and susceptible to attack by a variety of nucleophiles. This reactivity is fundamental to the synthesis of more complex secondary amines.

Organometallic Reagent Additions (e.g., Grignard, Organolithium Reagents)

The addition of organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) compounds, to N-tert-butyl(propylidene)amine represents a direct and efficient method for carbon-carbon bond formation, leading to the synthesis of α-branched secondary amines. iitk.ac.inmasterorganicchemistry.com The reaction proceeds via the nucleophilic attack of the carbanionic portion of the organometallic reagent on the imine carbon. This initially forms a magnesium or lithium amide salt, which is subsequently hydrolyzed during aqueous workup to yield the final secondary amine product. masterorganicchemistry.com

The general transformation is illustrated below:

Reaction with Grignard Reagents: N-tert-butyl(propylidene)amine + R-MgX → N-tert-butyl-(1-propyl-R)-amine

Reaction with Organolithium Reagents: N-tert-butyl(propylidene)amine + R-Li → N-tert-butyl-(1-propyl-R)-amine

The choice of organometallic reagent and reaction conditions can be tailored to introduce a wide variety of alkyl, aryl, or vinyl substituents.

| Imine Substrate | Organometallic Reagent | Product | Typical Yield | Reference |

|---|---|---|---|---|

| N-tert-butyl(propylidene)amine | Methylmagnesium Bromide | N-tert-butyl(sec-butyl)amine | Good to High | iitk.ac.inrug.nl |

| N-tert-butyl(propylidene)amine | Phenyllithium | N-tert-butyl(1-phenylpropyl)amine | Good to High | masterorganicchemistry.comua.es |

| N-Alkyl Aldimine | Ethylmagnesium Bromide | α-Ethyl-substituted Secondary Amine | Good | rug.nlresearchgate.net |

Hydride Reductions to N-tert-butylamines

The imine functionality of N-tert-butyl(propylidene)amine can be readily reduced to the corresponding secondary amine, N-tert-butylpropylamine. This transformation is a cornerstone of synthetic chemistry and can be achieved through various methods, most notably catalytic hydrogenation or treatment with hydride-donating reagents.

A common industrial method is reductive amination, where propionaldehyde (B47417) is reacted directly with tert-butylamine (B42293) in the presence of hydrogen gas and a hydrogenation catalyst. google.com This process proceeds through the in-situ formation of N-tert-butyl(propylidene)amine, which is immediately reduced under the reaction conditions. In a documented process, reacting tert-butylamine with n-propionaldehyde under hydrogenation conditions yielded N-tert-butylpropylamine with high selectivity. google.com

For laboratory-scale synthesis, chemical reducing agents are frequently employed. Reagents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or the more powerful lithium aluminum hydride (LiAlH₄) in an ethereal solvent are effective for this purpose. The reaction involves the transfer of a hydride ion to the electrophilic imine carbon, followed by protonation to give the final amine product. rug.nl

| Method | Reagents | Product | Reported Yield | Reference |

|---|---|---|---|---|

| Reductive Amination | tert-Butylamine, n-Propionaldehyde, H₂, Catalyst (e.g., Nickel) | N-tert-butylpropylamine | 93.6% | google.com |

| Hydride Reduction | LiAlH₄ in ether, followed by H₂O workup | N-tert-butylpropylamine | High | rug.nl |

| Hydride Reduction | NaBH₄ in Methanol | N-tert-butylpropylamine | Good to High | nih.gov |

Enantioselective Nucleophilic Additions for Chiral Amine Synthesis

The synthesis of chiral amines in high enantiomeric purity is a significant goal in modern organic synthesis, as these motifs are prevalent in many pharmaceutical agents. yale.edunih.gov However, direct enantioselective nucleophilic addition to a simple prochiral imine like N-tert-butyl(propylidene)amine is challenging due to the high reactivity of organometallic reagents and the lack of effective stereocontrol.

To overcome this, the most successful and widely adopted strategy involves the use of a chiral auxiliary attached to the imine nitrogen. The N-tert-butanesulfinyl group, developed by Ellman, is a premier example. beilstein-journals.orgcas.cn The corresponding N-tert-butanesulfinyl imine of propanal is used as a substrate. The chiral sulfinyl group activates the imine for nucleophilic addition and effectively directs the incoming nucleophile to one of the two faces of the C=N bond, resulting in high diastereoselectivity. cas.cnharvard.edu The sulfinyl group can be easily cleaved under mild acidic conditions after the addition, yielding the desired chiral primary amine with high enantiomeric excess. beilstein-journals.org While this involves a modification of the parent imine, it represents the state-of-the-art approach for achieving the enantioselective synthesis of amines derived from this aldehyde.

| Substrate | Grignard Reagent | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|

| (R)-N-tert-Butanesulfinyl-propylideneimine | Ethylmagnesium Bromide | >95:5 | beilstein-journals.orgharvard.edu |

| (R)-N-tert-Butanesulfinyl-propylideneimine | Phenylmagnesium Bromide | >95:5 | beilstein-journals.orgharvard.edu |

Reactions Involving the Alpha-Hydrogens of the Propylidene Moiety

The hydrogen atoms on the carbons adjacent (in the α-position) to the imine group exhibit acidity and can be removed by a strong base. This generates a nucleophilic species that can participate in a variety of carbon-carbon bond-forming reactions.

Deprotonation and Enamine/Metallated Imine Reactivity

N-tert-butyl(propylidene)amine possesses two sets of α-hydrogens: those on the methylene (B1212753) (-CH2-) group and those on the terminal methyl (-CH3) group of the propylidene moiety. Treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), results in deprotonation to form a lithium azaenolate (also known as a metallated imine or imine anion). researchgate.net This species is a nitrogen analog of an enolate and is a powerful carbon nucleophile. ucl.ac.uk

The regioselectivity of deprotonation (methylene vs. methyl) can be influenced by factors such as the base, solvent, and temperature, with kinetic deprotonation often favoring the less sterically hindered site. The resulting azaenolate can react with various electrophiles, most commonly alkyl halides or carbonyl compounds, to form a new carbon-carbon bond at the α-position. Subsequent hydrolysis of the imine functionality provides a route to α-substituted aldehydes or ketones.

| Base | Electrophile (E+) | Intermediate | Final Product (after hydrolysis) | Reference |

|---|---|---|---|---|

| Lithium Diisopropylamide (LDA) | Alkyl Halide (R-X) | α-Alkylated Imine | α-Alkylated Aldehyde | researchgate.net |

| Lithium Diisopropylamide (LDA) | Aldehyde (R'CHO) | β-Hydroxy Imine | α,β-Unsaturated Aldehyde (after elimination) | ucl.ac.uk |

[2+2] Cycloadditions and Other Pericyclic Reactions

Pericyclic reactions are concerted processes that proceed through a cyclic transition state. unina.itmsu.edu Imines can participate in such reactions, most notably in photochemical [2+2] cycloadditions with alkenes, a transformation known as the aza Paternò-Büchi reaction. researchgate.net In this reaction, irradiation of a mixture of N-tert-butyl(propylidene)amine and an alkene could lead to the formation of a substituted azetidine (B1206935) (a four-membered nitrogen-containing heterocycle). researchgate.net This reaction is a powerful tool for constructing strained ring systems in an atom-economical fashion.

Other pericyclic reactions, such as [3+2] cycloadditions, typically require the imine to be converted into a 1,3-dipole, such as a nitrone (the N-oxide of the imine) or an azomethine ylide. researchgate.netresearchgate.net The direct participation of a simple N-alkyl imine as a 1,3-dipole in a cycloaddition is not a common transformation. cas.cn Therefore, the most relevant pericyclic reaction for the parent imine is the [2+2] cycloaddition.

Oxidation Reactions of the Imine Functionality

The carbon-nitrogen double bond in N-tert-butyl(propylidene)amine is susceptible to oxidation by various reagents, leading to valuable synthetic intermediates. The specific products formed are highly dependent on the oxidant and reaction conditions.

The oxidation of imines is a primary method for the synthesis of oxaziridines, three-membered heterocyclic compounds containing a C-N-O ring. The reaction of N-tert-butyl(propylidene)amine with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other oxidizing systems can yield 2-tert-butyl-3-propyloxaziridine. The bulky tert-butyl group on the nitrogen atom generally directs the oxidation to form the thermodynamically favored (E)-oxaziridine isomer. academie-sciences.fr

Research on the oxidation of N-tert-butyl aldimines has shown that systems like trichloroacetonitrile-hydrogen peroxide in a basic medium are effective for this transformation, proceeding in good to high yields without the formation of N-oxide by-products. academie-sciences.fr The oxidation is believed to occur via a concerted mechanism. In contrast, other catalytic systems, such as methyltrioxorhenium (MTO) with urea-hydrogen peroxide (UHP), have shown varied selectivity. For instance, the oxidation of N-tert-butyl benzaldimine in an ionic liquid medium yielded the corresponding oxaziridine, although with low conversion, highlighting the substrate and solvent sensitivity of these reactions. mdpi.com While nitrones are common products from the oxidation of other imines, their formation is generally disfavored for N-tert-alkyl substituted imines like N-tert-butyl(propylidene)amine. mdpi.com

| Substrate | Oxidizing System | Solvent | Product | Yield/Conversion | Reference |

|---|---|---|---|---|---|

| N-tert-butyl(phenylmethylidene)amine | CCl₃CN/H₂O₂ | CH₂Cl₂ | (E)-2-tert-butyl-3-phenyloxaziridine | 85% | academie-sciences.fr |

| N-tert-butyl(4-nitrobenzylidene)amine | CCl₃CN/H₂O₂ | CH₂Cl₂ | (E)-2-tert-butyl-3-(4-nitrophenyl)oxaziridine | 94% | academie-sciences.fr |

| N-tert-butyl benzaldimine | MTO/UHP | [bmim]BF₄ | 2-tert-butyl-3-phenyloxaziridine | 11% Conversion | mdpi.com |

Beyond the formation of three-membered rings, the C=N bond of imines can undergo complete oxidative cleavage. This reaction breaks the molecule into two fragments corresponding to the original aldehyde and amine components, which may then undergo further oxidation. For N-tert-butyl(propylidene)amine, oxidative cleavage would yield propanal and tert-butylamine or their oxidized derivatives.

The oxidative cleavage of C-N bonds in related N-alkylamines is a known but challenging transformation. researchgate.net The process often involves initial oxidation to an imine, which is then hydrolyzed or further oxidized to cleave the C=N bond. researchgate.net In the context of N-tert-butyl(propylidene)amine, direct cleavage can be induced by strong oxidizing agents. For instance, ozonolysis, a powerful method for cleaving C=C bonds, can also cleave C=N bonds, typically yielding carbonyl compounds. arkat-usa.org Similarly, radical-based mechanisms, for example using tert-butyl hydroperoxide, can initiate cleavage by radical addition to the double bond, leading to intermediates that fragment into carbonyl and nitrogen-based products. nih.gov The exact product distribution depends on the reaction pathway and the stability of the intermediates formed.

Formation of Oxaziridines and Related N-Oxides

Asymmetric Hydrogenation and Reduction of N-tert-butyl(propylidene)amine

The reduction of the imine functionality is a direct route to chiral amines, which are valuable building blocks in pharmaceuticals and fine chemicals. The asymmetric hydrogenation of N-alkyl imines like N-tert-butyl(propylidene)amine is a significant challenge in catalysis due to the potential for catalyst deactivation by the basic amine product and the difficulty in achieving high stereocontrol. nih.gov

Achieving high enantioselectivity in the hydrogenation of N-alkyl imines requires sophisticated catalyst design. Transition metal complexes of iridium, rhodium, palladium, and iron, paired with chiral ligands, are most commonly employed. nih.govnih.govd-nb.infonih.govdicp.ac.cn The ligand architecture is paramount for creating a chiral environment that effectively discriminates between the two faces of the prochiral imine.

Key strategies in catalyst design include:

Chiral Phosphine (B1218219) Ligands: Bidentate phosphine ligands with atropisomeric backbones (e.g., BINAP, SegPhos) or ferrocene-based structures (e.g., Xyliphos) have been successful. The steric and electronic properties of these ligands can be fine-tuned to optimize performance for specific substrates. nih.govdicp.ac.cnliv.ac.uk For sterically hindered imines, bulky ligands such as (R)-DTBM-SegPhos have shown high conversion and enantioselectivity. nih.gov

P,N Ligands: Ligands containing both phosphorus and nitrogen donor atoms, such as phosphino-oxazolines (PHOX), are highly effective, particularly in iridium catalysis. nih.govub.edu The modular nature of these ligands allows for systematic variation of both the phosphine and oxazoline (B21484) moieties to maximize enantiomeric excess (ee).

Cooperative Catalysis: Some systems employ a combination of a transition metal complex and a chiral Brønsted acid. The acid activates the imine substrate, making it more susceptible to reduction while also contributing to the chiral environment. nih.gov

Earth-Abundant Metal Catalysts: Recently, catalysts based on iron have been developed for the asymmetric reduction of N-alkyl imines, matching the activity and selectivity of more traditional iridium systems. nih.gov Chiral pincer ligands, such as bis(oxazolinylmethylidene)isoindoline, have proven effective in this context. nih.gov

| Catalyst System (Metal/Ligand) | Substrate Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Pd(OAc)₂ / (R,R)-QuinoxP* | Sterically Hindered N-tosylimine | up to 99.9% | nih.gov |

| Ir / (S,S)-f-Binaphane | N-alkyl α-aryl furan-containing imines | up to 90% | nih.gov |

| Fe-alkyl / Chiral Pincer Ligand | Acyclic N-alkyl imines | up to >99% | nih.gov |

| Ir / Threonine-derived P-stereogenic Ligand | N-Boc-2,3-diarylallyl amines | up to 99% | ub.edu |

The substrate scope of asymmetric imine hydrogenation is broad but not without limitations. N-aryl imines are generally considered more "activated" and often yield higher enantioselectivities than N-alkyl imines. nih.govnih.gov The reduction of N-alkyl imines, such as N-tert-butyl(propylidene)amine, presents several challenges:

Steric Hindrance: The bulky N-tert-butyl group can impede the coordination of the imine to the metal center of the catalyst, potentially slowing down the reaction rate. nih.gov

Catalyst Inhibition: The resulting secondary amine product, N-tert-butyl-N-propylamine, is a strong base and can coordinate to the catalyst, leading to inhibition or deactivation. nih.gov Additives like acids are sometimes used to mitigate this effect. liv.ac.uk

Despite these difficulties, successful systems have been developed. For example, iron-catalyzed hydroboration has been shown to reduce N-propyl imines with only a marginal decrease in yield and selectivity compared to other N-alkyl imines. nih.gov Similarly, direct asymmetric reductive amination (DARA), which combines ketone amination and reduction in a single step, has been successfully applied to produce chiral N-alkyl amines, including those with propyl chains. d-nb.info

Chiral Catalyst Design for High Enantioselectivity

Rearrangement Reactions Involving the N-tert-butyl(propylidene)amine Scaffold

While direct rearrangement reactions of the saturated N-tert-butyl(propylidene)amine scaffold are not commonly reported, the functional groups present allow for speculation on potential transformations based on well-established chemical principles. Such rearrangements would typically require prior modification of the molecule to introduce reactive handles.

For example, if the propyl group contained unsaturation, such as in an allylic or propargylic position, the corresponding tertiary amine could undergo sigmatropic rearrangements. The nih.govru.nl-Meisenheimer rearrangement is a known reaction of allylic amine N-oxides, which could be formed by the oxidation of an N-tert-butyl(allyl)amine. acs.org This rearrangement proceeds through a five-membered transition state to form an O-allyl hydroxylamine, effectively transferring chirality and constructing a new chiral center.

Another class of relevant transformations is the Stevens rearrangement, which involves the migration of a group from a quaternary ammonium (B1175870) salt to an adjacent carbon of a carbanion (ylide). nih.gov If the nitrogen atom of a related tertiary amine were quaternized and a ylide generated on an adjacent carbon, a nih.govCurrent time information in Bangalore, IN.-Stevens rearrangement could occur. These rearrangements represent fundamental strategies for C-N and C-C bond formation. nih.gov

While there is no direct literature precedent for rearrangement reactions starting from N-tert-butyl(propylidene)amine itself, its structure serves as a platform from which these more complex, reactive species could be synthesized, thereby opening pathways to molecular reorganization.

Applications of N Tert Butyl Propylidene Amine in Complex Molecule Synthesis

Utility as a Chiral Auxiliary Precursor and Directing Group

The tert-butyl group in imines is fundamental to their role in asymmetric synthesis. While N-tert-butyl(propylidene)amine itself is achiral, it is a precursor to related chiral systems that are pivotal in stereoselective synthesis. The most prominent examples are N-tert-butanesulfinyl imines, which are synthesized by condensing an aldehyde or ketone with the enantiomerically pure tert-butanesulfinamide, often called Ellman's auxiliary. wikipedia.orgwikipedia.org These chiral sulfinyl imines are highly effective intermediates for the asymmetric synthesis of amines. wikipedia.orgnih.gov The chiral sulfinyl group acts as a powerful chiral auxiliary, directing nucleophilic attack on the imine carbon with a high degree of diastereoselectivity. wikipedia.orgnih.gov After the addition reaction, the auxiliary can be easily cleaved under mild acidic conditions to reveal the chiral primary or secondary amine. wikipedia.org

Beyond its role as a precursor, the imine functionality, as seen in N-tert-butyl(propylidene)amine, can act as a directing group. Treatment of aldimines with Grignard reagents can generate a magnesioenamine salt. orgsyn.org This intermediate effectively directs alkylation to the α-position. This method ensures monoalkylation and avoids common side reactions, providing a reliable route to α-substituted aldehydes after hydrolysis of the resulting imine. orgsyn.org The steric bulk of the N-tert-butyl group is crucial for controlling the reactivity and ensuring the stability of the metalloenamine intermediate.

| Imine Type | Reaction | Role of tert-Butyl Group | Application |

| N-tert-Butanesulfinyl Imines | Asymmetric Nucleophilic Addition | Chiral auxiliary directs facial attack | Synthesis of chiral amines wikipedia.orgwikipedia.org |

| N-tert-Butyl Aldimines | α-Alkylation via Metalloenamine | Steric bulk stabilizes intermediate | Mono-alkylation of aldehydes orgsyn.org |

Intermediate in the Stereoselective Synthesis of N-Containing Heterocycles

The amine derivatives synthesized using tert-butyl imine chemistry are valuable precursors for the construction of nitrogen-containing heterocyclic compounds. The strategic introduction of functional groups allows for subsequent intramolecular cyclization reactions, leading to a diverse array of ring systems. nih.govbeilstein-journals.org

The asymmetric synthesis of amines via N-tert-butanesulfinyl imine intermediates is a cornerstone of many total syntheses of natural alkaloids. nih.govbeilstein-journals.org The methodology typically involves the diastereoselective addition of an organometallic reagent to the chiral sulfinyl imine. The resulting amine, after removal of the auxiliary, contains a newly formed stereocenter. This chiral amine can then be elaborated and cyclized to form the core structure of various alkaloids. nih.govbeilstein-journals.org This strategy provides a powerful and predictable way to control the absolute stereochemistry of key intermediates in the synthesis of these biologically active molecules. nih.govresearchgate.net

The utility of tert-butyl imine intermediates extends to the synthesis of a broad range of nitrogenous scaffolds that are important in medicinal chemistry and chemical biology. openmedicinalchemistryjournal.com For example, chiral sulfinyl imines are used in the stereoselective synthesis of aziridines through aza-Darzens reactions or reactions with sulfonium (B1226848) ylides. beilstein-journals.org Similarly, the addition of specific nucleophiles can lead to intermediates that cyclize to form substituted pyrrolidines and piperidines. beilstein-journals.orgucl.ac.uk Sequential reactions involving aminoalkynes and carbonyls, which can proceed through imine intermediates, provide access to polyfunctionalized pyridines. mdpi.com These heterocyclic frameworks are prevalent in pharmaceuticals and serve as core structures for the development of new chemical entities.

| Heterocyclic Scaffold | Synthetic Method Involving Imine Intermediate | Key Transformation |

| Aziridines | Aza-Darzens reaction with α-bromoesters | Nucleophilic addition followed by intramolecular cyclization beilstein-journals.org |

| Pyrrolidin-2-ones | Addition of Grignard reagents and intramolecular oxidative cyclization | Formation of an amino alcohol intermediate that cyclizes beilstein-journals.org |

| Pyridines | Reaction of propargylamines with carbonyl compounds | Sequential amination-cyclization-aromatization cascade mdpi.com |

Construction of Alkaloid Frameworks

Role in Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the majority of the atoms of the starting materials, are highly valued for their efficiency and atom economy. organic-chemistry.org Amine components are central to many MCRs, often forming imine or iminium ion intermediates in situ. The tert-butyl group, as part of tert-butylamine (B42293) or its derivatives like tert-butyl isocyanide, is frequently employed in these reactions. rsc.org For instance, tert-butyl isocyanide is a widely used convertible isonitrile in the Ugi MCR, where its subsequent cleavage allows for further molecular diversification. organic-chemistry.orgrsc.org

Cascade reactions, which involve two or more sequential bond-forming transformations within a single synthetic operation, also leverage imine intermediates. The synthesis of complex nitrogen heterocycles can be achieved through domino reactions that begin with the formation of an enamine or imine. nih.gov For example, a cascade process for synthesizing polysubstituted pyridines involves the reaction of α,β-unsaturated carbonyl compounds with propargylamine, proceeding through a series of tandem steps initiated by imine formation. mdpi.com These processes are highly efficient for rapidly building molecular complexity from simple starting materials. mdpi.com

Contributions to the Synthesis of Highly Hindered Amine Derivatives

The synthesis of sterically hindered amines, particularly tertiary amines with bulky substituents, presents a significant synthetic challenge. acs.org Steric congestion around the nitrogen atom can impede bond formation and promote side reactions like Hofmann-like elimination. acs.org Imines such as N-tert-butyl(propylidene)amine serve as valuable precursors for creating hindered secondary and tertiary amines.

Reduction of N-tert-butyl(propylidene)amine yields N-propyl-tert-butylamine, a hindered secondary amine. Further alkylation can provide access to even more sterically encumbered tertiary amines. However, direct synthesis of extremely crowded amines like tri-tert-butylamine has proven exceptionally difficult. acs.orgrsc.org Therefore, stepwise and controlled methods are crucial. The metalloenamine chemistry described by Stork provides a method for the α-alkylation of N-tert-butyl(propylidene)amine. orgsyn.org This reaction allows for the introduction of various alkyl groups at the α-carbon, which upon reduction of the imine and further N-alkylation, can lead to the formation of α-tertiary amines, a structural motif found in several alkaloids. nih.govsemanticscholar.org The tert-butyl group's steric bulk is instrumental in these syntheses, both by influencing the course of reactions and by being a key component of the final hindered amine product. google.comepo.org

| Starting Imine | Reagent | Product Type | Significance |

| N-(propylidene)-tert-butylamine | Grignard Reagent (e.g., EtMgBr), then Alkyl Halide (e.g., n-BuBr) | α-Alkylated Imine | Controlled introduction of substitution α to the nitrogen orgsyn.org |

| N-(propylidene)-tert-butylamine | Reducing Agent (e.g., NaBH₄) | Hindered Secondary Amine (N-propyl-tert-butylamine) | Precursor to hindered tertiary amines |

| N-tert-butanesulfinyl imines | Organolithium/Grignard Reagents | Chiral Hindered Amines | Asymmetric synthesis of sterically demanding amines wikipedia.org |

Mechanistic Insights and Kinetic Studies of N Tert Butyl Propylidene Amine Transformations

Elucidation of Reaction Pathways and Transition States

The transformation of imines, such as N-tert-butyl(propylidene)amine, is governed by a variety of reaction pathways, the specifics of which are dictated by the reactants, catalysts, and conditions employed. Mechanistic studies, often supported by computational chemistry, have shed light on the plausible transition states and intermediates that characterize these transformations.

In catalytic processes, particularly those involving transition metals, the reaction often commences with the coordination of the imine to the metal center. For instance, in rhodium-catalyzed annulative couplings of analogous aromatic systems, the active species is often a cationic Rh(III) complex. semanticscholar.org This complex activates a C-H bond, leading to the formation of a metallacycle intermediate. semanticscholar.orgmdpi.com Subsequent steps can involve insertion of other molecules into the metal-carbon bond, intramolecular nucleophilic additions, and reductive elimination to regenerate the catalyst and yield the final product. semanticscholar.org Computational studies on related systems have been employed to scrutinize the transition states of such multi-step reactions, helping to understand competitive reaction pathways. core.ac.uk

For non-catalytic reactions, such as hydrolysis, the pathway is highly dependent on the pH of the medium. Studies on structurally related N-tert-butyl-α-phenylnitrone derivatives show distinct mechanisms in acidic, neutral, and basic conditions. koreascience.kr

Acidic conditions (pH < 4.5): The reaction is initiated by the protonation of the imine nitrogen, which enhances the electrophilicity of the imine carbon. This is followed by a nucleophilic attack of a water molecule, which is the rate-determining step. koreascience.kr

Neutral conditions (pH 4.5 – 10.0): The rate-controlling step is the direct addition of water to the imine carbon. koreascience.kr

Basic conditions (pH > 10.0): The pathway involves the direct nucleophilic attack of a hydroxide (B78521) ion on the imine carbon. koreascience.kr

These pathways highlight the versatility of the imine functional group and the critical role of the reaction environment in determining the operative mechanism and the structure of the transition state.

Kinetic Investigations of Formation and Reaction Rates

Kinetic studies provide quantitative insight into the factors influencing the speed at which N-tert-butyl(propylidene)amine is formed or consumed. While specific kinetic data for this exact compound is sparse, studies on closely related molecules containing the N-tert-butyl moiety offer a strong basis for understanding its kinetic behavior.

The rate of hydrolysis of N-tert-butyl nitrone derivatives has been shown to be highly pH-dependent. A kinetic study on N-tert-butyl-α-phenylnitrone derivatives determined the rate constants for hydrolysis across a wide pH range, revealing the different dependencies based on the reaction mechanism in acidic, neutral, and basic media. koreascience.kr

Table 1: pH-Dependent Hydrolysis Rate Constants for N-tert-butyl-α-phenylnitrone at 25°C This table is illustrative, based on findings for related nitrones, to demonstrate the expected kinetic behavior of imine hydrolysis.

| pH Range | Proposed Rate-Determining Step | Rate Equation | Relative Rate |

|---|---|---|---|

| < 4.5 | Attack of H₂O on protonated imine | kobs = kH[H⁺] | Fast |

| 4.5 - 10.0 | Attack of H₂O on neutral imine | kobs = kw | Slow |

| > 10.0 | Attack of OH⁻ on neutral imine | kobs = kOH[OH⁻] | Moderate to Fast |

Data adapted from principles described in a study on N-tert-butyl-α-phenylnitrone derivatives. koreascience.kr

Furthermore, kinetic investigations into the atmospheric degradation of tert-butylamine (B42293) (tBA) by OH radicals provide valuable data. The rate constant for this reaction was measured to be 8.4 (± 1.7) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 305 ± 2 K. whiterose.ac.uk Such studies are crucial for understanding the environmental fate of related volatile amines.

In substitution reactions, the bulky tert-butyl group significantly impacts reaction rates. A kinetic study on the aminolysis of t-butyl 4-pyridyl carbonate revealed a large Brønsted βnuc value of 0.84. koreascience.kr This indicates a high degree of bond formation in the transition state and suggests that the reaction proceeds through a stepwise mechanism where the expulsion of the leaving group from a tetrahedral intermediate is the rate-determining step. koreascience.kr This contrasts with less hindered analogues that may proceed through concerted mechanisms. koreascience.kr

Table 2: Kinetic Data for Reactions of Amines with OH Radicals

| Amine | Rate Constant (kOH at ~298 K) (cm³ molecule⁻¹ s⁻¹) | Temperature Dependence |

|---|---|---|

| Methylamine (CH₃NH₂) | (2.20 ± 0.22) × 10⁻¹¹ | Negative Activation Energy |

| Dimethylamine ((CH₃)₂NH) | (6.54 ± 0.66) × 10⁻¹¹ | Negative Activation Energy |

| tert-Butylamine ((CH₃)₃CNH₂) | 8.4 (± 1.7) × 10⁻¹² (at 305 K) | Not specified |

Data sourced from kinetic studies on various amines. whiterose.ac.ukccsnorway.com

These kinetic investigations underscore how the electronic and steric properties of the tert-butyl group and the propylidene moiety, along with external conditions like pH, dictate the rates and mechanistic pathways of reactions involving N-tert-butyl(propylidene)amine.

Analysis of Intermediate Species in Catalytic Cycles

In transition metal-catalyzed reactions, organometallic intermediates are common. For instance, in rhodium-catalyzed syntheses of phthalides from benzaldehydes and an amine co-catalyst (which forms an imine in situ), a detailed mechanism involving several intermediates has been proposed. semanticscholar.orgmdpi.com

Initial Imine Formation: The aldehyde reacts with an amine to generate an imine derivative in situ. semanticscholar.orgmdpi.com

C-H Activation & Metallacycle Formation: The rhodium(III) catalyst activates an ortho C-H bond of the aromatic ring, forming a five-membered rhodacycle intermediate. semanticscholar.orgmdpi.com

Insertion: A second molecule of aldehyde inserts into the Rh-C bond, expanding the metallacycle to a seven-membered ring (a rhodacycle). semanticscholar.org

Intramolecular Nucleophilic Addition: The alkoxy group of the seven-membered ring intermediate performs an intramolecular nucleophilic attack on the imine carbon, forming a spiro-metallacycle. semanticscholar.org

β-Hydride Elimination: This step releases an imine intermediate and forms a Rh(III)-hydride species. The imine is then hydrolyzed to the final product. semanticscholar.org

Catalyst Regeneration: The Rh(III)-hydride is converted back to the active Rh(I) or Rh(III) catalyst, completing the cycle. semanticscholar.org

Similarly, in hydroamination reactions catalyzed by lanthanide complexes, an azametallocycle intermediate is a key feature. libretexts.org The steric and electronic properties of the substituents on the imine, such as the tert-butyl group, play a critical role in determining the stability and subsequent reactivity of this intermediate, thereby controlling the regioselectivity of the reaction. libretexts.org In some iron-catalyzed reactions, radical intermediates have also been proposed to be involved in the catalytic cycle. beilstein-journals.org The detection of these short-lived species often relies on advanced spectroscopic techniques or trapping experiments.

Isotopic Labeling Studies for Mechanistic Validation

Isotopic labeling is a powerful and definitive tool for validating proposed reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. doi.org By replacing an atom (e.g., ¹H, ¹²C, ¹⁴N) with one of its heavier isotopes (e.g., ²H (D), ¹³C, ¹⁵N), chemists can follow the atom's path using techniques like mass spectrometry and NMR spectroscopy, providing unambiguous evidence for bond-making and bond-breaking steps. nih.govsigmaaldrich.com

One of the most common applications of isotopic labeling is the determination of the kinetic isotope effect (KIE). The KIE is the ratio of the rate of a reaction with the light isotope to the rate with the heavy isotope (klight/kheavy). A significant KIE (>1) for a C-H/C-D bond indicates that this bond is being cleaved in the rate-determining step of the reaction.

A pertinent example comes from the detailed study of the atmospheric degradation of tert-butylamine (tBA) by OH radicals. To distinguish between H-abstraction from the C-H bonds of the methyl groups versus the N-H bonds of the amino group, experiments were conducted with deuterated tBA (d₉-tBA). whiterose.ac.uk

The experimental KIE (ktBA+OH / kd9-tBA+OH) was found to be approximately 0.97. whiterose.ac.uk

Theoretical models predicted different KIEs: an M06-2X based model predicted a KIE of 0.698, while an MP2-based model predicted an inverse KIE of 1.06. whiterose.ac.uk

This kind of study, applied to N-tert-butyl(propylidene)amine, could definitively distinguish between H-abstraction at the propylidene moiety versus the tert-butyl group in radical reactions.

Deuterium-labeling experiments are also instrumental in elucidating catalytic cycles. For example, in a proposed mechanism for the cobalt-catalyzed synthesis of phthalides, deuterium (B1214612) labeling was used to support a four-step mechanism that included the oxidative addition of cobalt to an aldehyde C-H bond as a key step. mdpi.com If a similar catalytic reaction were performed with a deuterated N-tert-butyl(propylidene)amine, the position of the deuterium in the final product would provide conclusive evidence for the proposed bond activations and rearrangements.

Terminal amine isotopic labeling of substrates (TAILS) is another sophisticated technique, primarily used in proteomics, where N-terminal amines are labeled to enrich and identify N-terminal peptides. researchgate.net While more complex, the principles of using isotopic labels (e.g., ¹³C or ¹⁵N) to track the amine or imine group through multi-step syntheses or biological transformations are directly applicable to mechanistic studies of N-tert-butyl(propylidene)amine. nih.govresearchgate.net

Computational and Theoretical Chemistry Studies of N Tert Butyl Propylidene Amine

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are instrumental in determining the three-dimensional structure and conformational landscape of N-tert-butyl(propylidene)amine. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) can be employed to optimize the geometry of the molecule and identify its stable conformers. whiterose.ac.uk

A conformational analysis would likely reveal that the most stable conformer minimizes the steric repulsion between the tert-butyl group and the propylidene moiety. The dihedral angles defining the orientation of these groups can be precisely calculated.

Table 1: Calculated Conformational Energies of N-tert-butyl(propylidene)amine

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) |

| Staggered (anti) | B3LYP/6-31G | 0.00 |

| Eclipsed | B3LYP/6-31G | 3.5 |

| Gauche | B3LYP/6-31G* | 0.8 |

Note: This table is illustrative and based on typical values for similar molecules. Actual values would require specific calculations for N-tert-butyl(propylidene)amine.

Prediction of Spectroscopic Signatures and Their Interpretation

Theoretical calculations are highly effective in predicting various spectroscopic properties, which can aid in the identification and characterization of N-tert-butyl(propylidene)amine. researchgate.net

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies, one can predict the positions and intensities of the absorption bands in the IR spectrum. researchgate.net Key vibrational modes would include the C=N stretching of the imine group, C-H stretching and bending modes of the alkyl groups, and C-N stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Gauge-Invariant Atomic Orbital (GIAO) calculations can predict the ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical predictions are invaluable for assigning the signals in experimental NMR spectra.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum of the molecule. researchgate.net This can provide information about the electronic structure and the nature of the molecular orbitals involved in the transitions.

Table 2: Predicted Spectroscopic Data for N-tert-butyl(propylidene)amine

| Spectroscopy | Parameter | Predicted Value |

| IR | ν(C=N) | ~1650 cm⁻¹ |

| ¹H NMR | δ (tert-butyl protons) | ~1.2 ppm |

| ¹³C NMR | δ (quaternary C of tert-butyl) | ~50 ppm |

| UV-Vis | λmax (n→π*) | ~240 nm |

Note: These are typical predicted values. Actual experimental values may vary.

Energy Profiles and Transition State Modeling for Reactivity Prediction

Computational chemistry allows for the detailed investigation of reaction mechanisms involving N-tert-butyl(propylidene)amine. By mapping the potential energy surface (PES) of a reaction, one can identify reactants, products, intermediates, and, crucially, transition states. chemrxiv.org

For instance, the hydrolysis of the imine can be modeled to determine the reaction pathway and the associated energy barriers. Transition state theory can then be used to calculate theoretical reaction rates. chemrxiv.org Such studies can reveal whether the reaction proceeds through a concerted or a stepwise mechanism and can elucidate the role of catalysts or solvent molecules in the reaction. nih.gov The energy of activation, which is the energy difference between the reactants and the transition state, is a key parameter that governs the reaction rate. science.gov

Analysis of Electronic Properties and Their Correlation with Reactivity

The electronic properties of N-tert-butyl(propylidene)amine, such as the distribution of electron density and the nature of its molecular orbitals, are intrinsically linked to its reactivity. iipseries.org

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). iipseries.org The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net

Molecular Electrostatic Potential (MESP): The MESP map provides a visual representation of the charge distribution in the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For N-tert-butyl(propylidene)amine, the region around the nitrogen atom is expected to be electron-rich, making it a likely site for electrophilic attack.

Table 3: Calculated Electronic Properties of N-tert-butyl(propylidene)amine

| Property | Method/Basis Set | Calculated Value (eV) |

| HOMO Energy | B3LYP/6-31G | -6.5 |

| LUMO Energy | B3LYP/6-31G | 1.2 |

| HOMO-LUMO Gap | B3LYP/6-31G* | 7.7 |

Note: These values are illustrative and would be obtained from specific quantum chemical calculations.

Steric and Electronic Effects of the tert-Butyl Group: A Theoretical Perspective

The tert-butyl group exerts significant steric and electronic effects on the properties and reactivity of N-tert-butyl(propylidene)amine. udg.edu

Steric Effects: The bulkiness of the tert-butyl group provides steric shielding to the imine nitrogen and the adjacent carbon atom. researchgate.net This can hinder the approach of reactants, thereby influencing the regioselectivity and stereoselectivity of reactions. researchgate.net Theoretical models can quantify this steric hindrance, for example, by calculating steric energies or by visualizing the steric bulk through molecular modeling.

Electronic Effects: The tert-butyl group is an electron-donating group through induction. nih.gov This inductive effect increases the electron density on the nitrogen atom, potentially enhancing its basicity and nucleophilicity compared to less substituted amines. Quantum chemical calculations can quantify this effect by analyzing atomic charges and molecular orbital compositions.

Development and Application of N Tert Butylimine Based Ligands and Catalysts

Design Principles for Chiral and Achiral Ligands Incorporating N-tert-butyl Imine Moieties

The design of ligands featuring N-tert-butyl imine moieties is guided by principles aimed at creating specific catalytic environments. The tert-butyl group is a key feature, providing significant steric bulk that can be leveraged to control the stereochemistry and selectivity of a reaction.

Chiral Ligand Design: In asymmetric catalysis, the primary goal is to create a chiral environment around the metal center that directs the formation of one enantiomer over the other. researchgate.net The design of N-tert-butylimine ligands for this purpose often involves several strategies:

C₁-Symmetry: Many successful chiral ligands are C₁-symmetric, meaning they lack any rotational symmetry. This asymmetry allows for more nuanced and independent optimization of different parts of the ligand. acs.org For example, in imine-oxazoline (ImOx) ligands, the steric properties of the imine and the chiral oxazoline (B21484) ring can be modified independently to maximize enantioselectivity. acs.org

Chiral Backbones: The imine functionality is frequently attached to a well-established chiral scaffold, such as those derived from amino acids, BINOL, or diamines like 1,2-diaminocyclohexane. researchgate.netsnnu.edu.cnresearchgate.net For instance, N-(2-Benzoylphenyl)-2-(tert-butylamino)propanamide has been designed as a chiral auxiliary for the asymmetric synthesis of α-amino acids. researchgate.net

Stereocontrolling Elements: The tert-butyl group itself can act as a powerful stereocontrolling element. In N-tert-butylsulfinylimines, the tert-butylsulfinyl group directs nucleophilic additions to the imine double bond with high stereoselectivity. rsc.org Similarly, in certain cobalt-catalyzed asymmetric hydrogenations, the enantioselectivity is determined by C-H···π interactions between the substrate and the catalyst's tert-butyl group. mdpi.com

Achiral Ligand Design: For non-asymmetric reactions, the design principles focus on optimizing activity, stability, and regioselectivity.

Steric Shielding: The bulky tert-butyl group can shield the metal center, preventing catalyst deactivation pathways or disfavoring unwanted side reactions. acs.org

Electronic Tuning: The N-tert-butyl imine acts as a bidentate ligand, coordinating through both the nitrogen and another donor atom (often oxygen or another nitrogen). The electronic properties of the ligand can be fine-tuned by modifying the backbone, which in turn influences the catalytic activity of the metal complex.

Modularity: Effective ligand design often relies on a modular approach, where different components of the ligand can be easily varied. This allows for the rapid generation of a library of ligands to screen for a specific transformation, facilitating the quick adaptation to the requirements of the target reaction. acs.orgsnnu.edu.cn

Performance of N-tert-butylimine-Derived Catalysts in Organic Transformations

Catalysts derived from N-tert-butylimine ligands have shown exceptional performance across a spectrum of organic reactions. The unique steric and electronic profile imparted by the tert-butyl group is instrumental in achieving high yields and selectivities.

N-tert-butylimine-based ligands are widely used in conjunction with transition metals like palladium, nickel, rhodium, and iridium to catalyze important bond-forming reactions.

Asymmetric Hydrogenation: This reaction is a cornerstone of asymmetric catalysis, used to produce chiral molecules with high enantiomeric purity. wikipedia.org

Iridium Catalysts: Iridium complexes featuring P,N ligands are effective for the hydrogenation of ketones and imines. wikipedia.org For example, iridium catalysts with (S)-BINAP have been used for the asymmetric hydrogenation of nitrones to yield optically active N-hydroxylamines with up to 86% enantiomeric excess (ee). rsc.org

Ruthenium Catalysts: Chiral ruthenium complexes with N-sulfonylated 1,2-diamine ligands are highly effective for the asymmetric transfer hydrogenation of ketones and imines, often achieving high stereoselectivity. ajchem-b.com

Cobalt Catalysts: In the asymmetric hydrogenation of enynes, a Co-(R,R)-QuinoxP* complex demonstrated that the R-enantioselectivity is secured through interactions between the substrate's triple bond and the catalyst's tert-butyl group. mdpi.com

Cross-Coupling Reactions:

Nickel Catalysis: In nickel-catalyzed photoredox reactions, tert-butylamine (B42293) has been identified as a highly effective bifunctional additive, acting as both a ligand and a base. acs.orguni-regensburg.dechemrxiv.org This system facilitates C-O and C-N bond formation with a wide range of nucleophiles. acs.org The use of tert-butylamine leads to excellent yields (up to 94%) in the cross-coupling of phenols at room temperature. acs.orgchemrxiv.org The bulky tertiary alkyl group enhances coordination lability, which promotes efficient catalyst turnover while minimizing undesired side reactions. acs.org

Other Metal-Catalyzed Reactions:

Palladium Catalysis: Palladium complexes with chelating N,N'-bidentate ligands containing an N-heterocyclic imine donor show high activity in ketone α-arylation. rsc.org The steric and electronic properties of these ligands, including the N-substituent, are crucial for modulating catalyst activity and selectivity. rsc.org

Ethylene (B1197577) Oligomerization: Nickel(II) complexes with imine-thioether ligands have been tested in ethylene oligomerization. The activity of the catalyst is sensitive to the N-substituent; changing from a tert-butyl group to a p-methoxyphenyl group causes a significant decrease in activity. mdpi.com

| Reaction Type | Metal | Ligand/System | Substrate Type | Key Finding | Reference |

|---|---|---|---|---|---|

| Asymmetric Hydrogenation | Iridium | (S)-BINAP | Nitrones | Yields optically active N-hydroxylamines with up to 86% ee. | rsc.org |

| Asymmetric Hydrogenation | Cobalt | (R,R)-QuinoxP* | Enynes | Perfect stereoselection achieved via interaction with the ligand's t-Bu group. | mdpi.com |

| Cross-Coupling (C-O) | Nickel | tert-butylamine (bifunctional) | Phenols / Aryl Halides | Achieved 94% yield at room temperature. | acs.orgchemrxiv.org |

| Ketone α-Arylation | Palladium | Pyridinium amidate (PYA) imine ligands | Ketones / Aryl Halides | High catalyst activity and selectivity modulated by imine structure. | rsc.org |

| Ethylene Oligomerization | Nickel | Imine-thioether ligands | Ethylene | Catalyst activity is higher with N-tert-butyl substituent compared to N-aryl. | mdpi.com |

Amines and their derivatives, including those related to tert-butylamine, can function as organocatalysts, avoiding the use of potentially toxic metals. uni-giessen.de

Reduction of Ketimines: The organocatalytic reduction of ketimines with trichlorosilane (B8805176) is an efficient method for preparing chiral amines. mdpi.com Prolinamide catalysts derived from amines, including butylamine (B146782) derivatives, have been studied for this transformation, with the structure of the amine residue influencing the catalytic activity and chiral induction. mdpi.com

Multicomponent Reactions: N-alkylated sulfamic acids, synthesized from amines like butylamine and benzylamine, have been employed as organocatalysts in the Biginelli reaction to produce dihydropyrimidinones with good yields. scielo.br

Michael Reactions: Primary amine-thiourea catalysts have been used for highly selective anti-Michael additions of aldehydes to nitroolefins, a key step in the de novo synthesis of carbohydrates. nih.gov Di-n-butylamine has also been used as an organocatalyst for the synthesis of 2-amino-3-cyano-4H-chromen-4-ylphosphonates.

Metal-Catalyzed Reactions (e.g., Asymmetric Hydrogenation)

Modulating Catalyst Activity and Selectivity via Steric Bulk of the N-substituent

The steric bulk of the N-substituent on the imine ligand is a powerful tool for modulating catalyst performance. The tert-butyl group is particularly effective in this role due to its large size.

Enhancing Selectivity and Activity: Increasing the steric bulk of the N-substituent often leads to improved selectivity. In iron-catalyzed hydrosilylation, increasing the steric hindrance of the N-aryl group on a phenanthroline-imine ligand markedly improved both regioselectivity (up to 99:1) and yield (up to 99%). semanticscholar.org Similarly, in palladium-catalyzed conjugate addition, bulkier substituents on both the imine and oxazoline moieties of ImOx ligands improved both yield and enantioselectivity, with a tert-butyl group on the oxazoline having a profound effect, increasing the ee from 66% to 94%. acs.org

Controlling Polymerization: In ethylene polymerization using amine-imine nickel catalysts, increasing the steric hindrance of substituents on the imine donor significantly improves catalytic activity. mdpi.com This contrasts with the effect of substituents on the amine donor, where less steric hindrance is favorable. mdpi.com

Preventing Undesired Pathways: In Ni-catalyzed cross-coupling, the large size of the tert-butyl group on the tert-butylamine ligand makes undesired reductive elimination and self-coupling reactions more challenging. acs.org This minimizes the formation of byproducts and enhances the efficiency of the desired transformation.

Fine-Tuning Reactivity: While increased steric bulk is often beneficial, excessive hindrance can decrease activity. In some iron-catalyzed reactions, a very bulky N-aryl group led to a substantial decrease in catalytic activity. semanticscholar.org Similarly, in certain nickel-based ethylene oligomerization catalysts, bulkier substituents like tert-butyl at the pyrazole (B372694) ring of the ligand caused lower activity due to steric hindrance to ethylene insertion. mdpi.com This highlights the need for a precise balance of steric properties to achieve optimal catalyst performance.

| Reaction Type | Catalyst System | Effect of Increased Steric Bulk (e.g., using t-Bu) | Outcome | Reference |

|---|---|---|---|---|

| Alkene Hydrosilylation | Iron-phenanthroline-imine | Increased steric bulk of N-aryl substituent. | Markedly improved regioselectivity and yield. | semanticscholar.org |

| Ethylene Polymerization | Nickel-amine-imine | Increased steric hindrance on the imine donor. | Significantly improved polymerization activity. | mdpi.com |

| Conjugate Addition | Palladium-ImOx | Increased bulk (iPr to tBu) on oxazoline moiety. | Increased enantiomeric excess (ee) from 66% to 94%. | acs.org |

| Cross-Coupling | Nickel-photoredox with tert-butylamine | Bulky t-Bu group on amine ligand. | Minimized side reactions, enhanced efficiency. | acs.org |

| Ethylene Oligomerization | Nickel-phenoxy-pyrazolyl | Bulkier substituents (Ph, tBu) on pyrazole ring. | Decreased activity due to steric hindrance. | mdpi.com |

Future Research Directions and Emerging Opportunities in N Tert Butyl Propylidene Amine Chemistry

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of imines, including N-tert-butyl(propylidene)amine, often involves condensation reactions that may require harsh conditions or the use of hazardous solvents. researchgate.nettaylorandfrancis.com A significant future direction lies in the development of "green" and sustainable synthetic protocols.

Key areas of focus include:

Solvent-Free and Alternative Solvent Systems: Research is increasingly directed towards solvent-free reaction conditions, such as mechanochemistry (grinding and extrusion), which can offer high yields and reduce environmental impact. rsc.orgrsc.org The use of greener solvents like water, citrus juice, or recyclable media such as poly(propyleneglycol) is also a promising avenue. researchgate.nettandfonline.com Supercritical carbon dioxide (sc-CO2) has emerged as a non-toxic and readily removable solvent and promoter for imine synthesis. chemistryviews.org

Catalyst Innovation: The development of efficient and reusable catalysts is crucial. Heterogeneous catalysts, like Amberlyst® 15, offer advantages in terms of easy separation and recyclability. peerj.compeerj.com Transition metal catalysis, particularly with copper, is being explored for the direct oxidative coupling of amines, which avoids the need for pre-synthesized aldehydes. rsc.orgresearchgate.net

Energy-Efficient Methods: Microwave-assisted synthesis has demonstrated the potential for shorter reaction times and high yields in the preparation of aldimines, aligning with the principles of green chemistry. ijater.com

| Synthetic Approach | Key Advantages | Relevant Research Areas |

| Mechanochemistry | Solvent-free, high efficiency, scalability. rsc.orgrsc.org | Single-screw extrusion, ball milling. |

| Green Solvents | Reduced environmental impact, improved safety. researchgate.nettandfonline.com | Water-based synthesis, use of bio-derived solvents. |

| Heterogeneous Catalysis | Catalyst recyclability, simplified workup. peerj.compeerj.com | Solid acid catalysts, supported metal catalysts. |

| Microwave Synthesis | Rapid reaction times, energy efficiency. ijater.com | Optimization of reaction conditions. |

| Supercritical Fluids | Non-toxic, easily removable solvent. chemistryviews.org | Autocatalytic synthesis in sc-CO2. |

Exploration of Underutilized Reactivity Modes

While the nucleophilic addition to the C=N bond is a well-established reactivity mode for imines, future research will likely delve into less common reaction pathways for N-tert-butyl(propylidene)amine and its analogs. core.ac.ukwikipedia.org The instability of some N-alkyl unsaturated imines has historically limited the exploration of their full reactive potential. oup.com

Emerging areas of investigation include:

Cycloaddition Reactions: The participation of N-alkyl α,β-unsaturated imines in formal [4+4], [4+2], and [4+2+2] cycloaddition reactions presents opportunities for the facile synthesis of complex azaheterocycles. oup.comresearchgate.net

Multicomponent Reactions (MCRs): Imine-based MCRs, such as the Povarov reaction, are powerful tools for building molecular complexity in a single step. nih.gov Expanding the scope of these reactions with N-alkyl aldimines is a key challenge and opportunity. nih.gov

Novel Rearrangements and Transformations: Investigating the potential for novel skeletal rearrangements and functional group interconversions of N-tert-butyl(propylidene)amine under various catalytic conditions could lead to unexpected and valuable synthetic transformations. The tautomerization of N-alkyl imines to enamines under acidic conditions is a known process that can influence reactivity. scispace.com

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic methods from batch to continuous flow processing offers significant advantages in terms of safety, scalability, and process control. researchgate.net The integration of N-tert-butyl(propylidene)amine synthesis and its subsequent reactions into flow chemistry and automated platforms is a major area for future development.

Key developments include:

Continuous Flow Synthesis: The use of single-screw extrusion for the solvent-free, continuous synthesis of aldimines has been demonstrated, achieving high throughput and yields. rsc.orgrsc.org Flow processes for multistep sequences involving imine formation and subsequent reduction to amines have also been developed using monolithic reagents. rsc.org

Automated Synthesis: Automated platforms, including those utilizing capsule-based synthesis, are emerging for the rapid preparation of libraries of imine-derived compounds. synplechem.comresearchgate.net This technology accelerates the discovery of new molecules with desired properties. nih.gov These systems can automate the entire workflow, from reaction setup to purification. synplechem.com

| Technology | Advantages for Imine Chemistry |

| Flow Chemistry | Enhanced safety, improved heat and mass transfer, scalability, process control. researchgate.netrsc.org |

| Automated Synthesis | High-throughput screening, rapid library generation, miniaturization. synplechem.comnih.gov |

Expanding Applications in Stereoselective Synthesis

Chiral amines are critical building blocks in the synthesis of pharmaceuticals and natural products. core.ac.uk N-tert-butyl(propylidene)amine, when functionalized with a chiral auxiliary, becomes a powerful tool for asymmetric synthesis.

Future research in this area will likely focus on:

Novel Chiral Auxiliaries: While N-tert-butanesulfinamide is a highly effective and widely used chiral auxiliary for imine-based asymmetric synthesis, the development of new, readily accessible, and recyclable auxiliaries remains an active area of research. nih.govwikipedia.orgcas.cn

Asymmetric Catalysis: The design of new chiral catalysts that can effect high stereocontrol in reactions involving N-tert-butyl(propylidene)amine and related imines is a primary goal. This includes both metal-based and organocatalytic systems.

Stereoselective Additions: Further exploration of the diastereoselective addition of a wider range of nucleophiles to chiral N-tert-butyl(propylidene)amine derivatives will expand the toolkit for creating complex chiral molecules. nih.govbeilstein-journals.org This includes additions of organometallic reagents, enolates, and other carbon- and heteroatom-based nucleophiles. core.ac.uk The stereochemical outcome of these reactions can often be rationalized by transition state models, such as the Zimmerman-Traxler model for reactions involving Grignard reagents. nih.govbeilstein-journals.org

Advanced Spectroscopic and Structural Characterization Techniques

A thorough understanding of the structure and properties of N-tert-butyl(propylidene)amine is fundamental to predicting and controlling its reactivity. The application of advanced analytical techniques will provide deeper insights.

Spectroscopic Analysis: While standard techniques like NMR and IR spectroscopy are routinely used, more advanced NMR methods can elucidate subtle structural details, tautomeric equilibria, and protonation states in solution. scispace.comrsc.orgrsc.orgacs.org For instance, ¹H NMR can be used to monitor the formation and stability of aldimines, with the characteristic aldimine proton signal appearing around δ 7.60 ppm. scispace.com The presence of a tert-butyl group gives a characteristic signal around δ 1.4 ppm in ¹H NMR.

Crystallographic Studies: Single-crystal X-ray diffraction provides definitive structural information in the solid state. researchgate.netacs.org Obtaining crystal structures of N-tert-butyl(propylidene)amine and its derivatives can help to understand intermolecular interactions and conformational preferences, which can influence reactivity.

Computational Modeling: Density Functional Theory (DFT) and other computational methods are increasingly used to complement experimental data. nih.gov These studies can provide insights into reaction mechanisms, transition state geometries, and spectroscopic properties.

| Technique | Information Gained |

| Advanced NMR | Tautomerism, protonation states, conformational analysis. acs.org |

| X-ray Crystallography | Precise bond lengths and angles, solid-state packing. acs.org |

| Computational Chemistry | Reaction energetics, mechanistic pathways, predicted spectra. nih.gov |

Interdisciplinary Approaches to Imine Chemistry

The versatility of the imine functional group lends itself to applications beyond traditional organic synthesis. numberanalytics.comechemi.com Future research will see N-tert-butyl(propylidene)amine and related compounds being explored in a variety of interdisciplinary contexts.

Materials Science: Imines are used in the creation of functional materials, such as self-healing polymers and conjugated polymers with interesting electronic and optical properties. numberanalytics.comnumberanalytics.com The dynamic nature of the imine bond is particularly useful in the context of dynamic covalent chemistry. rsc.org

Medicinal Chemistry: Imines are considered important pharmacophores and are intermediates in the synthesis of many biologically active compounds, including potential anticancer and antimicrobial agents. acs.orgnih.govnih.gov The development of new imine-based compounds for drug discovery remains a significant area of research. researchgate.net

Coordination Chemistry: Imines, particularly Schiff bases, are common ligands for metal ions, forming stable complexes with diverse applications in catalysis and materials science. wikipedia.org

By embracing these future research directions, the scientific community can continue to expand the synthetic utility and application scope of N-tert-butyl(propylidene)amine, ensuring its continued relevance in the landscape of modern chemistry.

Q & A

Q. Table 1: Synthesis Optimization Parameters from Literature

| Parameter | |||

|---|---|---|---|

| Solvent | DMF, THF | Tert-butyl acetate | Dichloromethane |

| Temperature Range | 25–40°C | Reflux (70°C) | 0°C → RT |

| Yield Optimization | 65–78% | Kinetic monitoring | pH 8–9 control |

Basic: Which analytical techniques are critical for characterizing this compound and confirming structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR in CDCl₃ or DMSO-d₆ to identify tert-butyl protons (δ 1.1–1.3 ppm) and propylidene groups (δ 4.5–5.5 ppm for imine protons). 2D NMR (COSY, HSQC) resolves stereochemical ambiguities .

- Infrared Spectroscopy (IR) : Confirm C=N stretch (1640–1690 cm⁻¹) and tert-butyl C-H bends (1360–1390 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution ESI-MS detects molecular ion peaks (e.g., [M+H]⁺ at m/z 156.2 for C₈H₁₇N) and fragmentation patterns .

Advanced: How can computational models predict the regioselectivity of this compound in nucleophilic reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate transition-state energies (e.g., B3LYP/6-31G* level) to map reaction pathways. For example, tert-butyl groups induce steric hindrance, favoring axial attack in cyclohexane derivatives .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., THF vs. DMF) on reaction kinetics. Polar solvents stabilize zwitterionic intermediates, altering regioselectivity .

- Case Study : highlights kinetic studies using Gaussian09 to model tert-butylamine derivatives, revealing a 15% energy barrier reduction in DMF versus THF .

Advanced: How to resolve contradictions in reported 1^11H NMR data for this compound analogs?

Methodological Answer:

Discrepancies often arise from solvent polarity, tautomerism, or impurities. Mitigation strategies include:

- Deuterated Solvent Screening : Compare spectra in CDCl₃ vs. DMSO-d₆ to identify solvent-dependent shifts .

- Variable Temperature NMR : Detect dynamic equilibria (e.g., imine-enamine tautomerism) by cooling samples to −40°C .

- X-ray Crystallography : Resolve absolute configurations (e.g., CCDC deposition for tert-butyl(methyl)amine hydrochloride derivatives ).

Basic: What safety protocols are essential for handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods for air-sensitive steps, as tert-butylamine derivatives may release volatile amines .

- Spill Management : Neutralize spills with 5% acetic acid, followed by adsorption with vermiculite .

Advanced: How does steric hindrance from the tert-butyl group affect catalytic applications of this compound?

Methodological Answer:

The tert-butyl group imposes steric bulk, which:

- Reduces Substrate Accessibility : In catalysis, this lowers turnover frequency (TOF) by 30–50% compared to linear analogs .

- Enhances Selectivity : Steric shielding directs reactions to less hindered sites (e.g., para-substitution in aromatic systems ).

- Case Study : demonstrates tert-butyl[(4-fluoro-2-methylphenyl)methyl]amine’s 80% regioselectivity in Suzuki couplings due to steric control .

Advanced: What strategies optimize the protection/deprotection of this compound in multi-step syntheses?

Methodological Answer:

- Protection : Use Boc (tert-butoxycarbonyl) groups under Schotten-Baumann conditions (pH 9–10, 0°C) .

- Deprotection : Treat with trifluoroacetic acid (TFA) in dichloromethane (1:4 v/v, 2 hr) to cleave Boc without disturbing the propylidene moiety .

- Monitoring : Track deprotection via TLC (Rf shift from 0.7→0.3 in ethyl acetate/hexane) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.